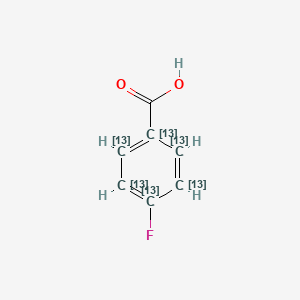

4-Fluorobenzoic acid-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C7H5FO2 |

|---|---|

Poids moléculaire |

146.068 g/mol |

Nom IUPAC |

4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clé InChI |

BBYDXOIZLAWGSL-IDEBNGHGSA-N |

SMILES isomérique |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)F |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)F |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 4-Fluorobenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzoic acid-13C6, a stable isotope-labeled compound increasingly utilized in metabolic research and drug development. This document details its chemical properties, outlines plausible synthetic routes, presents experimental protocols for its application, and discusses its role in elucidating metabolic pathways.

Core Compound Information

This compound is a stable isotope-labeled analog of 4-Fluorobenzoic acid, where all six carbon atoms in the benzene (B151609) ring have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tracer for metabolic studies, allowing researchers to track the fate of the molecule and its metabolites in biological systems without the safety concerns associated with radioactive isotopes.

Chemical and Physical Properties

While a specific CAS number for this compound is not commonly assigned, it is typically referenced using the CAS number of the unlabeled compound, with the isotopic enrichment specified by the supplier.[1] For instance, a commercially available product may be listed as "[13C6]-4-Fluorobenzoic acid" with the CAS number 456-22-4 for the unlabeled form.[1]

Table 1: Physicochemical Data of 4-Fluorobenzoic acid and its 13C6-labeled analog.

| Property | 4-Fluorobenzoic acid | This compound |

| CAS Number | 456-22-4[1][2] | 456-22-4 (unlabeled)[1] |

| Molecular Formula | C₇H₅FO₂[3] | ¹³C₆C₁H₅FO₂ |

| Molecular Weight | 140.11 g/mol [3] | Approx. 146.07 g/mol [1] |

| Appearance | White solid | White solid |

| Melting Point | 182-184 °C[2] | Not substantially different from unlabeled |

| Solubility | Soluble in alcohol and hot water.[2] | Similar to unlabeled |

| Purity (Typical) | ≥98% | ≥98%[1] |

| Isotopic Enrichment | N/A | ≥99 atom % ¹³C[1] |

Synthesis of this compound

Proposed Synthetic Pathway

A potential multi-step synthesis could proceed as follows:

-

Friedel-Crafts Acylation of ¹³C₆-Benzene: The synthesis would likely begin with the Friedel-Crafts acylation of ¹³C₆-benzene with a suitable acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce a carbonyl group onto the labeled ring.

-

Halogenation: The resulting acetophenone-¹³C₆ would then undergo halogenation to introduce a fluorine atom at the para position.

-

Oxidation: The acetyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate (B83412) or chromic acid).

-

Purification: The final product, 4-Fluorobenzoic acid-¹³C₆, would be purified using standard techniques such as recrystallization or chromatography.

dot

References

Data Presentation: Molecular Weight Comparison

An In-depth Technical Guide to the Molecular Weight of 4-Fluorobenzoic Acid and its 13C-Labeled Isotope

For researchers, scientists, and professionals in drug development, a precise understanding of molecular weight is fundamental. This is especially true when working with isotopically labeled compounds, which are crucial tools in metabolism, pharmacokinetic, and mechanistic studies. This technical guide provides a detailed analysis of the molecular weight of 4-Fluorobenzoic acid and its 13C6-labeled analog, complete with computational data, a comprehensive experimental protocol for molecular weight determination, and illustrative diagrams.

The molecular weights of standard and isotopically labeled 4-Fluorobenzoic acid are presented below. The calculations are based on the isotopic masses of the most abundant isotopes of the constituent elements.

| Compound | Chemical Formula | Calculation | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | (7 * 12.000000) + (5 * 1.007825) + (1 * 18.998403) + (2 * 15.994915) | 140.027358 | 140.11[1][2][3][4][5] |

| 4-Fluorobenzoic acid-13C6 | ¹³C₆¹²CH₅FO₂ | (6 * 13.003355) + (1 * 12.000000) + (5 * 1.007825) + (1 * 18.998403) + (2 * 15.994915) | 146.047488 | 146.13 |

Note on Mass vs. Molecular Weight:

-

Monoisotopic Mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁹F). This is the mass of a single molecule with that specific isotopic composition.

-

Average Molecular Weight (or molar mass) is a weighted average of the masses of all naturally occurring isotopes of each element, based on their abundance. This is the value used for bulk quantities of a substance.

Experimental Protocol: Molecular Weight Determination by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for the accurate determination of a compound's molecular weight and is essential for confirming the successful synthesis of isotopically labeled molecules.[6][7][8][9] Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of organic molecules like 4-Fluorobenzoic acid.[10][11][12][13]

Objective: To accurately determine the monoisotopic mass of 4-Fluorobenzoic acid and 4-Fluorobenzoic acid-¹³C₆.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled with an Electrospray Ionization (ESI) source.[6]

Materials:

-

4-Fluorobenzoic acid sample

-

4-Fluorobenzoic acid-¹³C₆ sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volatile acid or base for pH adjustment (e.g., formic acid, ammonium (B1175870) hydroxide), if necessary

-

High-purity nitrogen gas for nebulization and drying

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (4-Fluorobenzoic acid or its ¹³C₆-labeled analog) in the chosen high-purity solvent. A typical starting concentration is in the low micromolar to nanomolar range.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution if necessary.

-

The sample can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system for online separation and analysis.

-

-

Ionization:

-

The sample solution is introduced into the ESI source through a heated capillary.

-

A high voltage is applied to the capillary tip, causing the liquid to form a fine, charged aerosol.

-

A nebulizing gas (typically nitrogen) aids in the formation of the aerosol and directs it towards the mass spectrometer inlet.

-

A drying gas (also typically nitrogen) flows counter-currently to the aerosol, promoting solvent evaporation from the charged droplets.

-

As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For 4-Fluorobenzoic acid, both positive ion mode ([M+H]⁺) and negative ion mode ([M-H]⁻) can be utilized.

-

-

Mass Analysis:

-

The generated gas-phase ions are guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The high resolution of the instrument allows for the differentiation of ions with very similar masses, which is crucial for distinguishing the isotopically labeled compound from any potential impurities.

-

-

Detection and Data Acquisition:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z.

-

The resulting mass spectrum will show a peak corresponding to the monoisotopic mass of the ionized molecule. For 4-Fluorobenzoic acid in positive ion mode, this would be at an m/z corresponding to [C₇H₅FO₂ + H]⁺. For the ¹³C₆-labeled analog, the peak will be shifted by approximately 6 Da.

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the molecular weight of 4-Fluorobenzoic acid and its ¹³C₆-labeled form using Electrospray Ionization Mass Spectrometry.

Caption: Experimental workflow for ESI-MS molecular weight determination.

This technical guide provides the foundational data and methodologies for working with 4-Fluorobenzoic acid and its ¹³C₆-labeled isotopologue. The precise molecular weights are critical for accurate quantification and structural confirmation in advanced research and development applications.

References

- 1. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 5. 对氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. LC-MS High-Resolution Mass Spectrometry Molecular Weight Detection_High-Resolution Mass Spectrometry Molecular Weight Detection_LC-MS Molecular Weight Detection_Molecular Weight Identification [en.biotech-pack.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electrospray Mass Spectrometry for Quantitative Plasma Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

A Technical Guide to the Isotopic Purity of 4-Fluorobenzoic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 4-Fluorobenzoic acid-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines the common analytical methodologies for determining isotopic purity, presents typical purity specifications, and details the known metabolic pathways of 4-fluorobenzoic acid, offering valuable insights for its application in drug development and metabolic research.

Quantitative Data Summary

The isotopic and chemical purity of this compound are critical parameters for its use as an internal standard in quantitative mass spectrometry-based assays. High isotopic enrichment minimizes interference from the unlabeled analyte, while high chemical purity ensures the absence of other contaminants that could affect analytical accuracy. The data presented below are typical specifications from commercial suppliers.

| Parameter | Specification | Method of Analysis |

| Isotopic Purity (13C Enrichment) | ≥ 99 atom % 13C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |

| Molecular Formula | 13C6C1H5FO2 | - |

| Molecular Weight | 146.07 g/mol (for the fully labeled species) | - |

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy. These techniques allow for the precise measurement of the relative abundance of the 13C isotopes within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the determination of isotopic enrichment. The method involves the separation of the analyte from potential impurities, followed by ionization and mass analysis to determine the mass-to-charge ratio of the parent ion and its isotopologues.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and its corresponding unlabeled standard (4-Fluorobenzoic acid).

-

Dissolve each in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a series of calibration standards by mixing the labeled and unlabeled solutions in known ratios.

-

Derivatize the samples and standards if necessary to improve chromatographic performance and volatility. A common derivatization agent for carboxylic acids is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of the molecular ions of the derivatized labeled and unlabeled 4-Fluorobenzoic acid. For the TBDMS derivative, these would be m/z 253 for the unlabeled and m/z 259 for the fully 13C6-labeled compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of the labeled and unlabeled compounds in the chromatograms.

-

Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled compound to the sum of the peak areas of the labeled and unlabeled compounds, after correcting for the natural abundance of 13C in the unlabeled standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Quantitative 13C NMR spectroscopy provides a direct method for determining the isotopic enrichment at each carbon position within the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, Chloroform-d) in a 5 mm NMR tube.

-

Add a known amount of an internal standard with a well-resolved signal if absolute quantification is required.

-

-

NMR Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Experiment: A quantitative 13C NMR experiment with inverse-gated proton decoupling. This method decouples the protons to produce sharp singlets for each carbon, while suppressing the Nuclear Overhauser Effect (NOE) to ensure accurate integration.

-

Key Parameters:

-

Pulse Angle: 30-45° to ensure full relaxation between scans.

-

Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the carbon nuclei in the molecule (typically 30-60 seconds).

-

Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (e.g., 128 or more).

-

-

-

Data Analysis:

-

Process the 13C NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the carbon atoms of this compound.

-

The isotopic purity is determined by comparing the integral of the 13C-labeled signals to any residual signals from the unlabeled compound (which would appear at the same chemical shifts but with much lower intensity). The presence of any significant signals at the chemical shifts of the unlabeled compound would indicate incomplete labeling.

-

Metabolic Pathways of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid is a xenobiotic compound that can be metabolized by various microorganisms. Understanding its metabolic fate is essential for interpreting data from studies where it is used as a tracer or when assessing its environmental impact. The primary degradation pathways are bacterial and can proceed aerobically or anaerobically.

Aerobic Degradation Pathway

Under aerobic conditions, several bacterial strains, including those from the genera Alcaligenes and Pseudomonas, can degrade 4-fluorobenzoic acid.[1][2] The pathway typically involves the initial dioxygenation of the aromatic ring, leading to the formation of a catechol intermediate.

Caption: Aerobic degradation pathway of 4-Fluorobenzoic acid.

Anaerobic Degradation Pathway

In the absence of oxygen, certain bacteria, such as Aureobacterium sp., can degrade 4-fluorobenzoic acid.[1][2][3] This pathway is initiated by the activation of the carboxylic acid group with Coenzyme A (CoA), followed by a reductive dehalogenation step.

Caption: Anaerobic degradation pathway of 4-Fluorobenzoic acid.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound, from sample receipt to final data analysis.

References

Synthesis of 4-Fluorobenzoic acid-¹³C₆: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Fluorobenzoic acid-¹³C₆, a stable isotope-labeled compound valuable in drug metabolism studies, pharmacokinetic research, and as an internal standard in analytical chemistry. This document details the most plausible synthetic pathway, experimental protocols derived from established methodologies, and relevant quantitative data.

Introduction

4-Fluorobenzoic acid-¹³C₆ is an isotopically labeled analog of 4-Fluorobenzoic acid, where all six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope. This labeling provides a distinct mass shift, making it an ideal tracer for use in mass spectrometry-based bioanalytical studies. The presence of the fluorine atom also allows for ¹⁹F NMR studies.

Synthetic Pathway

The most direct and widely applicable method for the synthesis of 4-Fluorobenzoic acid-¹³C₆ is through the Grignard reaction. This pathway involves the formation of a ¹³C₆-labeled Grignard reagent from a corresponding labeled aryl halide, followed by carboxylation with carbon dioxide.

The proposed synthetic pathway is as follows:

Caption: Synthetic pathway for 4-Fluorobenzoic acid-¹³C₆.

Experimental Protocols

The following experimental protocols are based on established procedures for Grignard reactions and carboxylation. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Materials and Reagents

| Reagent | Supplier | Purity/Grade |

| 1-Bromo-4-fluorobenzene-¹³C₆ | Commercially available | ≥98% (CP), 99 atom % ¹³C |

| Magnesium turnings | Standard supplier | High purity |

| Anhydrous tetrahydrofuran (B95107) (THF) | Standard supplier | Dri-Solv® or equivalent |

| Carbon dioxide, solid (dry ice) | Local supplier | - |

| Hydrochloric acid (HCl) | Standard supplier | Concentrated |

| Diethyl ether | Standard supplier | Anhydrous |

| Sodium sulfate, anhydrous | Standard supplier | Reagent grade |

Detailed Experimental Procedure

Step 1: Formation of 4-Fluorophenylmagnesium bromide-¹³C₆ (Grignard Reagent)

-

Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel is charged with magnesium turnings.

-

Initiation: A small crystal of iodine can be added to the magnesium to activate the surface. A solution of 1-bromo-4-fluorobenzene-¹³C₆ in anhydrous THF is prepared and a small portion is added to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution.

-

Addition: Once the reaction has started, the remaining solution of 1-bromo-4-fluorobenzene-¹³C₆ in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred and heated under reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a dark gray or brownish color.

Step 2: Carboxylation of the Grignard Reagent

-

Preparation: A separate flask is filled with freshly crushed dry ice (solid carbon dioxide).

-

Reaction: The prepared Grignard reagent solution is cooled to room temperature and then slowly added to the flask containing the excess dry ice with vigorous stirring. The addition should be done cautiously to control the exothermic reaction.

-

Intermediate Formation: The reaction mixture will become a thick slurry as the magnesium salt of the carboxylic acid precipitates. The mixture is stirred until it warms to room temperature and the excess dry ice has sublimed.

Step 3: Acidic Work-up and Purification

-

Hydrolysis: The reaction mixture is cautiously quenched by the slow addition of cold dilute hydrochloric acid with stirring in an ice bath. This will dissolve the magnesium salts and protonate the carboxylate to form the desired 4-fluorobenzoic acid-¹³C₆.

-

Extraction: The aqueous mixture is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield the crude 4-Fluorobenzoic acid-¹³C₆.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the final product as a crystalline solid.

Caption: Experimental workflow for the synthesis of 4-Fluorobenzoic acid-¹³C₆.

Quantitative Data

The following tables summarize the available quantitative data for 4-Fluorobenzoic acid-¹³C₆ and its unlabeled analog.

Table 1: Product Specifications

| Parameter | Specification |

| Chemical Formula | ¹³C₆C₁H₅FO₂ |

| Molecular Weight | 146.07 g/mol [1] |

| Isotopic Enrichment | ≥99 atom % ¹³C[1] |

| Chemical Purity | ≥98%[1] |

| Appearance | White to off-white solid |

Table 2: Spectroscopic Data (for unlabeled 4-Fluorobenzoic acid)

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.06 (s, 1H), 8.01 (dd, J = 8.8, 5.6 Hz, 2H), 7.32 (t, J = 8.8 Hz, 2H)[2][3] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96[2][3] |

| Mass Spectrometry (ESI-MS) | m/z 139.0 [M-H]⁻ |

Note: The NMR data provided is for the unlabeled 4-Fluorobenzoic acid and serves as a reference. For the ¹³C₆-labeled compound, the ¹³C NMR spectrum will show significantly enhanced signals for the aromatic carbons, and complex splitting patterns due to ¹³C-¹³C coupling will be observed. The mass spectrum of the labeled compound will show a molecular ion peak corresponding to its higher molecular weight.

Safety Considerations

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere (nitrogen or argon).

-

Anhydrous ethers such as THF and diethyl ether are extremely flammable and can form explosive peroxides upon storage. Handle with care in a well-ventilated fume hood, away from ignition sources.

-

Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Dry ice can cause severe burns upon contact with skin. Use appropriate cryogenic gloves when handling.

Researchers should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 4-Fluorobenzoic acid-¹³C₆ via the Grignard reaction of 1-bromo-4-fluorobenzene-¹³C₆ with carbon dioxide is a robust and reliable method. This guide provides a detailed framework for its preparation, enabling researchers in various scientific disciplines to access this valuable isotopically labeled compound for their studies. Careful adherence to anhydrous reaction conditions and safety protocols is paramount for a successful and safe synthesis.

References

Navigating Drug Discovery with 4-Fluorobenzoic acid-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluorobenzoic acid-13C6, a critical tool in modern drug development and metabolic research. From sourcing and pricing to detailed experimental protocols and pathway analysis, this document serves as a comprehensive resource for utilizing this stable isotope-labeled compound.

Sourcing and Procurement of this compound

The availability of high-purity this compound is crucial for reliable experimental outcomes. Several reputable suppliers offer this compound, though pricing is often available only upon quotation due to the specialized nature of isotopically labeled materials.

Table 1: Suppliers and Pricing for this compound and Unlabeled Analog

| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Pricing |

| MedChemExpress | This compound | HY-W013677S | Not specified | 1 mg, 5 mg | Email to quote |

| BLD Pharm | This compound | BD01323143 | Not specified | Not specified | Online order special offers |

| Sigma-Aldrich | 4-Fluorobenzoic acid | 418846 | 99% | Not specified | View Pricing |

| Sigma-Aldrich | 4-Fluorobenzoic acid | 128384 | 98% | 5g, 25g, 100g | View Pricing |

| Chem-Impex | 4-Fluorobenzoic acid | 01791 | ≥ 99% (GC) | 100g, 250g, 1kg, 5kg, 10kg | View Pricing |

| Simson Pharma | 4-Fluorobenzoic acid | Not specified | Certificate of Analysis provided | Not specified | Contact for quote |

Physicochemical Properties

Understanding the physical and chemical properties of 4-Fluorobenzoic acid is fundamental to its application in experimental settings.

Table 2: Physicochemical Data of 4-Fluorobenzoic acid

| Property | Value | Reference |

| Chemical Formula | C₇H₅FO₂ | [1] |

| Molar Mass | 140.113 g·mol⁻¹ | [1] |

| Appearance | White solid/powder | [1] |

| Melting Point | 182-184 °C | |

| Boiling Point | 253.687 °C at 760 mmHg | [1] |

| Solubility | Soluble in alcohol and hot water; very slightly soluble in cold water. | [2] |

| pKa | 4.14 | [1] |

| CAS Number | 456-22-4 | [1] |

Experimental Protocols and Applications

4-Fluorobenzoic acid and its isotopically labeled form are versatile molecules with applications ranging from the synthesis of novel bioactive compounds to serving as tracers in metabolic studies.

Synthesis of 4-Fluorobenzohydrazide and its Hydrazone Derivatives

4-Fluorobenzoic acid is a precursor for the synthesis of hydrazones, a class of compounds investigated for their antimicrobial and antioxidant properties.[3][4][5]

Protocol for the Synthesis of 4-Fluorobenzohydrazide:

-

Esterification: Dissolve 15g of 4-Fluorobenzoic acid in 60ml of absolute ethanol (B145695) in a 250ml round-bottom flask.[6]

-

Add 7.5ml of concentrated H₂SO₄ and shake the mixture well.[6]

-

Reflux the mixture for 7-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate (B1210297) and n-hexane mobile phase.[6]

-

Upon completion, add 5ml of a 10% Na₂CO₃ solution to neutralize any unreacted acid.[6]

-

Add chilled water and perform a solvent extraction using chloroform (B151607).[6]

-

Separate the denser ester layer and evaporate the chloroform using a rotary evaporator to obtain the liquid ester.[6]

-

Hydrazinolysis: React the obtained ester with an excess of hydrazine (B178648) hydrate (B1144303) to yield 4-fluorobenzohydrazide.[7]

Protocol for the Synthesis of Hydrazone Derivatives:

-

React the synthesized 4-fluorobenzohydrazide with various aromatic aldehydes.[7]

-

A catalytic amount of acetic acid is typically used in this reaction.[7]

-

Monitor the formation of the hydrazone derivatives using TLC.[7]

This compound as an Internal Standard in LC-MS Analysis

Stable isotope-labeled compounds like this compound are ideal internal standards for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). They co-elute with the analyte and have the same ionization efficiency, allowing for accurate correction of matrix effects and variations in sample processing.

General Protocol for using this compound as an Internal Standard:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Working Standard Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) that is appropriate for the expected concentration range of the analyte in the samples.

-

Sample Preparation:

-

To a known volume or weight of the sample (e.g., plasma, urine, cell lysate), add a precise volume of the internal standard working solution.

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and internal standard from other matrix components. A C18 reverse-phase column is commonly used.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte (unlabeled 4-Fluorobenzoic acid) and the internal standard (this compound). The mass shift of +6 Da for the 13C6-labeled standard will allow for their distinct detection.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

13C Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[8] By providing cells with a 13C-labeled substrate, the label is incorporated into downstream metabolites. The pattern of 13C enrichment in these metabolites, measured by MS or NMR, can be used to deduce the active metabolic pathways and their fluxes. This compound can be used as a tracer to study the metabolism of xenobiotics and their impact on cellular metabolic networks.

General Workflow for a 13C Metabolic Flux Analysis Experiment:

-

Experimental Design:

-

Define the metabolic network of interest.

-

Select the appropriate 13C-labeled tracer (e.g., this compound).

-

Determine the optimal labeling strategy (e.g., duration of labeling).

-

-

Isotope Labeling Experiment:

-

Culture cells in a defined medium.

-

Introduce the 13C-labeled substrate.

-

Harvest the cells at one or more time points.

-

-

Metabolite Extraction and Analysis:

-

Quench metabolism rapidly to prevent further enzymatic activity.

-

Extract intracellular metabolites.

-

Analyze the isotopic labeling patterns of the metabolites using GC-MS, LC-MS, or NMR.

-

-

Flux Estimation:

-

Use computational modeling to fit the measured labeling data to a metabolic network model.

-

Estimate the intracellular metabolic fluxes.

-

-

Statistical Analysis:

-

Assess the goodness-of-fit of the model.

-

Determine the confidence intervals of the estimated fluxes.

-

Signaling Pathways and Experimental Workflows

Visualizing metabolic pathways and experimental workflows is essential for understanding the complex biological processes being studied.

Bacterial Degradation Pathway of 4-Fluorobenzoate (B1226621)

Several bacterial strains can utilize 4-fluorobenzoate as a carbon and energy source.[3] The degradation pathway involves a series of enzymatic reactions that ultimately lead to intermediates of central metabolism.[3][4]

General Workflow for 13C Metabolic Flux Analysis

The following diagram illustrates the key steps involved in a typical 13C-MFA experiment.[8][9]

References

- 1. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 3. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzoate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Safe Handling of 4-Fluorobenzoic Acid-¹³C₆

This technical guide provides a comprehensive overview of the safety data for 4-Fluorobenzoic acid-¹³C₆, intended for researchers, scientists, and professionals in drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for the ¹³C₆ isotopically labeled version, this document extrapolates critical safety information from the well-documented SDS of the unlabeled 4-Fluorobenzoic acid and available data for similar labeled compounds.

Section 1: Chemical and Physical Properties

4-Fluorobenzoic acid-¹³C₆ is a stable, isotopically labeled form of 4-Fluorobenzoic acid. While specific physical and chemical data for the ¹³C₆ variant are not extensively published, the properties are expected to be nearly identical to the unlabeled compound.

| Property | Value | Source |

| Chemical Formula | ¹³C₆C₁H₅FO₂ | [1] |

| Molecular Weight | ~146.07 g/mol | [1] |

| Appearance | Off-white to yellow powder/solid | [2][3] |

| Melting Point | 182-187 °C | [2][3][4][5][6] |

| Boiling Point | No information available | [2] |

| Solubility | Soluble in alcohol, hot water, methanol, and ether. Very slightly soluble in cold water. | [4] |

| Odor | Odorless to aromatic | [2][3] |

Section 2: Hazard Identification and Classification

Based on available data for closely related compounds, 4-Fluorobenzoic acid-¹³C₆ is classified as hazardous. The primary hazards are associated with oral toxicity and serious eye damage.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Serious Eye Damage (Category 1) / Eye Irritation (Category 2) | GHS07 | Danger/Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation |

Note: Classifications are based on data for 4-Fluorobenzoic acid and 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4.[2][5][6][7][8]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.

Caption: Recommended PPE for handling 4-Fluorobenzoic acid-¹³C₆.

Storage

| Storage Condition | Recommendation |

| Container | Store in a tightly closed container. |

| Environment | Store in a cool, dry, well-ventilated area.[3][9] |

| Incompatibilities | Keep away from strong oxidizing agents and bases.[2][9] |

Section 4: First-Aid Measures

In case of exposure, follow these first-aid protocols.

Caption: First-aid workflow for exposure to 4-Fluorobenzoic acid-¹³C₆.

Section 5: Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Ventilate the area.

-

Wear appropriate personal protective equipment (PPE). [10]

-

Avoid generating dust. [9]

-

For small spills: Use a vacuum or sweep up the material and place it into a suitable, labeled disposal container.[9]

-

For large spills: Mark out the contaminated area and prevent access to unauthorized personnel.[3]

-

Cleanup: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[10]

Section 6: Toxicological Information

The toxicological properties of 4-Fluorobenzoic acid-¹³C₆ have not been fully investigated. The information below is based on the unlabeled compound.

| Exposure Route | Symptoms |

| Inhalation | Causes respiratory tract irritation, which may include coughing and a feeling of tightness in the chest.[3][9] |

| Skin Contact | Causes skin irritation, which may include redness.[2][3][9] |

| Eye Contact | Causes serious eye irritation or damage, which may include redness and profuse watering.[2][3][9] |

| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[8][9] |

No data is available on carcinogenicity, mutagenicity, or reproductive effects.[2][9]

Section 7: Fire-Fighting Measures

| Property | Recommendation |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2][9] |

| Specific Hazards | In a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[2][9] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][9] |

Section 8: Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal must be in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] Do not empty into drains.[2]

This guide is intended to provide a summary of the available safety information. Always refer to the most current Safety Data Sheet provided by the supplier before handling any chemical.

References

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. fishersci.com [fishersci.com]

- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 4. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 5. 4-Fluorobenzoic acid 98 456-22-4 [sigmaaldrich.com]

- 6. 对氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Fluorobenzoic acid-a-13C-2,3,5,6-d4 13C 99atom , D 98atom 285977-82-4 [sigmaaldrich.com]

- 8. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]

A Technical Guide to the Solubility of 4-Fluorobenzoic acid-13C6 in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of 4-Fluorobenzoic acid-13C6. As a stable isotope-labeled (SIL) compound, its physicochemical properties, including solubility, are considered virtually identical to its unlabeled analogue, 4-Fluorobenzoic acid. Accurate solubility data is fundamental for drug discovery and development, impacting everything from in vitro assay reliability and formulation development to oral bioavailability.[1] SIL compounds like this compound are invaluable tools in metabolism and pharmacokinetic (ADME) studies, where they are used to trace the fate of a drug molecule in biological systems.[2][3][4] This guide presents quantitative solubility data, details a standard experimental protocol for solubility determination, and illustrates key workflows relevant to its application.

Quantitative Solubility Data

The solubility of 4-Fluorobenzoic acid has been experimentally determined in a variety of common organic solvents. The data presented below is for the unlabeled compound but is directly applicable to the 13C6 isotopologue. A comprehensive study published in the Journal of Chemical & Engineering Data provides mole fraction solubility data across a range of temperatures.[5]

Table 1: Mole Fraction Solubility (x₁) of 4-Fluorobenzoic Acid in Various Solvents at Different Temperatures (K)[5]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Ethyl Acetate | Acetonitrile |

| 283.15 | 0.2031 | 0.1887 | 0.1771 | 0.1633 | 0.1659 | 0.2604 | 0.1982 | 0.1203 |

| 288.15 | 0.2229 | 0.2057 | 0.1930 | 0.1783 | 0.1802 | 0.2811 | 0.2163 | 0.1332 |

| 293.15 | 0.2443 | 0.2241 | 0.2100 | 0.1945 | 0.1955 | 0.3031 | 0.2358 | 0.1472 |

| 298.15 | 0.2674 | 0.2440 | 0.2282 | 0.2119 | 0.2119 | 0.3265 | 0.2568 | 0.1624 |

| 303.15 | 0.2923 | 0.2654 | 0.2477 | 0.2307 | 0.2294 | 0.3514 | 0.2794 | 0.1789 |

| 308.15 | 0.3190 | 0.2885 | 0.2686 | 0.2508 | 0.2481 | 0.3778 | 0.3037 | 0.1968 |

| 313.15 | 0.3478 | 0.3132 | 0.2909 | 0.2725 | 0.2680 | 0.4059 | 0.3298 | 0.2162 |

| 318.15 | 0.3787 | 0.3398 | 0.3148 | 0.2957 | 0.2892 | 0.4357 | 0.3579 | 0.2372 |

| 323.15 | 0.4118 | 0.3683 | 0.3403 | 0.3205 | 0.3118 | 0.4674 | 0.3881 | 0.2599 |

Data sourced from the Journal of Chemical & Engineering Data.[5] The study indicates that the mixing process in these solvents is spontaneous and entropy-driven.[5]

Table 2: Qualitative Solubility of 4-Fluorobenzoic Acid

| Solvent | Solubility Description | Source(s) |

| Alcohol | Soluble | [6][7][8] |

| Methanol | Soluble | [6][7] |

| Ether | Soluble | [6][7] |

| Hot Water | Soluble / Freely Soluble | [6][7][8] |

| Cold Water | Very Slightly Soluble (1.2 g/L) | [6][7][8][9] |

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.[10][11] It is considered the most reliable method for generating accurate solubility data.[11]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature when the system has reached equilibrium.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., HPLC-grade ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control (incubator)

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (typically in triplicate).[12] The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibrium.[11]

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solid.[10][12] The pH of the suspension can be verified at the beginning and end of the experiment if using a buffered aqueous solution.[11]

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the test temperature to let the solid settle. To separate the solid from the saturated solution, either centrifuge the vials at high speed or filter the supernatant using a chemically compatible syringe filter.[13] This step is critical to avoid aspirating any undissolved particles.

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration into the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

-

The concentration is calculated by comparing the sample's peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the standard experimental workflow for the shake-flask method.

Role in Drug Development

This diagram shows the logical relationship between a stable isotope-labeled compound and its journey through key stages of drug development, highlighting the critical role of solubility assessment.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chembk.com [chembk.com]

- 7. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. 对氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. enamine.net [enamine.net]

An In-depth Technical Guide to 4-Fluorobenzoic Acid and its Stable Isotope-Labeled Analog, 4-Fluorobenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique in pharmaceutical research and development, enabling precise quantification and metabolic pathway elucidation. This guide provides a detailed comparison of 4-Fluorobenzoic acid (4-FBA) and its carbon-13 labeled analog, 4-Fluorobenzoic acid-13C6 (4-FBA-13C6). We will explore their physicochemical properties, spectroscopic differences, and primary applications, with a focus on the use of 4-FBA-13C6 as an internal standard in quantitative mass spectrometry and as a tracer in metabolic fate studies. Detailed experimental protocols and workflow visualizations are provided to offer practical insights for laboratory applications.

Introduction

4-Fluorobenzoic acid is a fluorinated derivative of benzoic acid, commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its isotopically labeled counterpart, this compound, contains six heavy carbon-13 (¹³C) atoms in its benzene (B151609) ring. While chemically identical to the unlabeled (¹²C) form, the six-neutron mass difference makes it an invaluable tool in analytical chemistry.[4][5]

The core principle behind using a stable isotope-labeled (SIL) compound like 4-FBA-13C6 is that it behaves identically to the native analyte during sample preparation, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[6] This co-elution and differential detection form the basis of the stable isotope dilution technique, which is the gold standard for quantitative bioanalysis due to its high accuracy and precision.[6][7]

Physicochemical and Spectroscopic Properties

The primary physical properties of 4-FBA and 4-FBA-13C6 are nearly identical, with the notable exception of molecular weight. This similarity ensures that the labeled standard accurately reflects the behavior of the unlabeled analyte during analytical procedures.

Data Presentation: Comparative Properties

| Property | 4-Fluorobenzoic Acid | This compound | Data Source(s) |

| Molecular Formula | C₇H₅FO₂ | ¹³C₆CH₅FO₂ | [1][8] |

| Molecular Weight | 140.11 g/mol | 146.07 g/mol | [1][4][9] |

| CAS Number | 456-22-4 | 456-22-4 (unlabeled) | [1][4] |

| Melting Point | 182-184 °C | Not experimentally distinct from unlabeled | [10][11][12] |

| Appearance | White crystalline solid | White crystalline solid | [2][11] |

| Solubility | Soluble in alcohol, ether, and hot water; very slightly soluble in cold water. | Expected to be identical to unlabeled. | [10][13][14] |

Spectroscopic Differentiation

The key distinction between the two compounds lies in their mass spectra. In mass spectrometry, 4-FBA-13C6 will appear at a mass-to-charge ratio (m/z) that is 6 Daltons higher than that of the unlabeled 4-FBA. This mass shift is the fundamental property exploited for its use as an internal standard.

In ¹³C NMR spectroscopy, the signal for the carbon atoms in 4-FBA-13C6 will be significantly different due to the 100% enrichment of ¹³C, leading to complex ¹³C-¹³C and ¹³C-¹⁹F coupling patterns, whereas natural abundance 4-FBA shows simpler spectra.[15]

Core Applications in Research and Development

The primary utility of 4-FBA-13C6 is in applications requiring precise measurement and tracing of the parent compound.

Quantitative Bioanalysis using Stable Isotope Dilution (SID)

In drug development, it is often necessary to quantify the concentration of a drug or its metabolite (like 4-FBA) in biological matrices such as plasma or urine. The SID method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

Workflow:

-

A known amount of 4-FBA-13C6 (the internal standard, IS) is added to the biological sample containing an unknown amount of 4-FBA (the analyte).

-

The sample undergoes extraction to remove interferences. During this process, any loss of analyte will be matched by a proportional loss of the IS.

-

The extract is injected into an LC-MS/MS system. The analyte and IS co-elute from the liquid chromatography column.

-

In the mass spectrometer, the instrument is set to monitor specific mass transitions for both the analyte and the IS (Multiple Reaction Monitoring, MRM).

-

The concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the IS's peak area against a calibration curve.[6]

This workflow effectively corrects for variations in sample extraction recovery and matrix effects, leading to highly accurate and precise quantification.[16]

Metabolic Fate Studies

Stable isotopes are essential for tracing the metabolic pathways of drugs and other xenobiotics.[17][18] If a drug is metabolized to 4-fluorobenzoic acid, administering a ¹³C-labeled version of the parent drug allows researchers to track its transformation.

Logical Flow:

-

A ¹³C-labeled parent drug is administered to a test system (e.g., cell culture, animal model).

-

Over time, biological samples are collected.

-

These samples are analyzed by high-resolution mass spectrometry.

-

The software searches for metabolites that retain the ¹³C label, indicated by specific mass shifts.

-

The presence of 4-FBA-13C6 confirms it as a metabolite of the administered drug and allows for the elucidation of the metabolic pathway.[19][20]

Experimental Protocols

Protocol: Quantification of 4-FBA in Human Plasma

This protocol provides a representative method for using 4-FBA-13C6 as an internal standard.

1. Materials:

-

4-Fluorobenzoic acid (analyte standard)

-

This compound (internal standard, IS)

-

Human plasma (blank matrix)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade, containing 1% formic acid)

-

Water (LC-MS grade, containing 0.1% formic acid)

-

96-well collection plates

2. Preparation of Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-FBA in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-FBA-13C6 in 1 mL of methanol.

-

IS Working Solution (100 ng/mL): Perform serial dilutions of the IS stock solution in 50:50 methanol:water.

-

Calibration Standards: Serially dilute the analyte stock in blank human plasma to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of each calibration standard, quality control sample, and unknown study sample into a 96-well plate.

-

Add 10 µL of the IS Working Solution (100 ng/mL) to all wells except for blank matrix blanks.

-

Add 200 µL of cold acetonitrile (containing 1% formic acid) to all wells to precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization: Heated Electrospray Ionization, Negative Mode (HESI-).

-

MRM Transitions:

-

4-FBA: Q1 m/z 139.0 -> Q3 m/z 95.0

-

4-FBA-13C6: Q1 m/z 145.0 -> Q3 m/z 101.0

-

5. Data Analysis:

-

Integrate the peak areas for both analyte and IS transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers in drug development and analytical science. While physically and chemically analogous to its unlabeled form, its mass difference provides the critical distinction required for the gold-standard stable isotope dilution technique in quantitative mass spectrometry. Its use as an internal standard ensures the highest degree of accuracy and precision by correcting for experimental variability. Furthermore, its role as a metabolic tracer is vital for understanding the disposition and safety of new chemical entities. The methodologies and workflows presented in this guide underscore the technical foundation for its application in modern research.

References

- 1. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. nbinno.com [nbinno.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. This compound MedChemExpress (MCE) [chembk.com]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. This compound|BLD Pharm [bldpharm.com]

- 10. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 11. 4-Fluorobenzoic acid, 99% 456-22-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 12. 4-フルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 14. 4-フルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. ckisotopes.com [ckisotopes.com]

- 18. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

The Researcher's Guide to 13C Labeled Compounds: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Carbon-13 (¹³C) labeled compounds in research, with a focus on metabolic flux analysis, quantitative proteomics, and diagnostic methods. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these powerful techniques.

Core Principles of ¹³C Isotopic Labeling

Isotopic labeling is a technique used to trace the journey of a molecule through a biological system.[1] By replacing the naturally abundant Carbon-12 (¹²C) isotope with the heavier, stable ¹³C isotope in a substrate of interest (e.g., glucose, glutamine, or specific amino acids), researchers can track the incorporation of these labeled carbon atoms into various metabolic pathways.[1][2] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the ¹³C enrichment in downstream metabolites, providing a dynamic snapshot of cellular metabolism.[2]

The key advantage of using stable isotopes like ¹³C is their non-radioactive nature, making them safe for use in a wide range of in vitro and in vivo studies, including those involving human subjects.[3]

Applications in Research and Drug Development

The versatility of ¹³C labeled compounds has led to their widespread adoption across various scientific disciplines.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is considered the gold standard for quantifying the rates of intracellular metabolic reactions, or fluxes.[2] By analyzing the distribution of ¹³C isotopes throughout the metabolic network, ¹³C-MFA provides a detailed map of cellular metabolism.[2][4] This is particularly valuable for:

-

Understanding Disease Metabolism: Elucidating the metabolic reprogramming that is a hallmark of diseases like cancer (e.g., the Warburg effect).[5][6]

-

Target Identification and Validation: Identifying metabolic enzymes or pathways that are critical for disease progression and can serve as novel drug targets.[7]

-

Mechanism of Action Studies: Determining how pharmacological interventions alter metabolic networks to exert their therapeutic effects.[7]

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used in quantitative proteomics.[8][9] In this method, two populations of cells are cultured in media containing either the natural ("light") or ¹³C-labeled ("heavy") forms of essential amino acids, typically arginine and lysine.[9][10] After several cell doublings, the "heavy" amino acids are fully incorporated into the proteome of one cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and their proteomes analyzed by mass spectrometry. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[11]

Diagnostic Applications: ¹³C-Urea Breath Test

The ¹³C-Urea Breath Test is a non-invasive diagnostic tool used to detect Helicobacter pylori infection, a major cause of gastritis and peptic ulcers.[4] The test relies on the ability of the H. pylori enzyme urease to hydrolyze orally administered ¹³C-labeled urea (B33335) into ammonia (B1221849) and ¹³CO₂.[4] The ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. The amount of ¹³CO₂ in the breath is then measured, with an elevated level indicating the presence of H. pylori.[4]

Quantitative Data Presentation

The data derived from ¹³C labeling experiments are inherently quantitative. The following tables provide examples of how such data are typically presented.

Metabolic Flux Analysis Data

Table 1: Example of Mass Isotopologue Distribution (MID) for Citrate (B86180) in Cancer Cells. This table illustrates hypothetical MID data for citrate from cancer cells cultured with [U-¹³C₆]-glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the citrate pool.

| Mass Isotopologue | Abundance (Control) | Abundance (Drug-Treated) |

| M+0 | 5% | 10% |

| M+1 | 2% | 3% |

| M+2 | 30% | 15% |

| M+3 | 8% | 12% |

| M+4 | 40% | 45% |

| M+5 | 10% | 10% |

| M+6 | 5% | 5% |

M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 2: Example of Relative Metabolic Flux Rates in Cancer vs. Normal Cells. This table shows hypothetical flux rates for key reactions in central carbon metabolism, comparing a cancer cell line to a normal cell line. Fluxes are often normalized to the glucose uptake rate.[2]

| Reaction / Pathway | Relative Flux (Normal Cells) | Relative Flux (Cancer Cells) | % Change |

| Glycolysis (Pyruvate Kinase) | 100 | 180 | +80% |

| Pentose Phosphate Pathway | 10 | 40 | +300% |

| PDH (Pyruvate to Acetyl-CoA) | 85 | 50 | -41% |

| Anaplerosis (Pyruvate to OAA) | 5 | 25 | +400% |

| Reductive Carboxylation | 2 | 15 | +650% |

SILAC Proteomics Data

Table 3: Example of SILAC Ratios for Proteins Involved in a Signaling Pathway. This table displays hypothetical SILAC data for proteins in a specific signaling pathway, comparing a drug-treated sample to a control sample.

| Protein | Accession Number | H/L Ratio | p-value | Regulation |

| Kinase A | P12345 | 2.5 | 0.001 | Upregulated |

| Phosphatase B | Q67890 | 0.4 | 0.005 | Downregulated |

| Adaptor Protein C | R11223 | 1.1 | 0.85 | Unchanged |

| Transcription Factor D | S44556 | 3.1 | 0.0005 | Upregulated |

H/L Ratio: Ratio of the abundance of the "heavy" (drug-treated) to "light" (control) labeled protein.

¹³C-Urea Breath Test Data

Table 4: Example of ¹³C-Urea Breath Test Results for H. pylori Diagnosis. This table presents typical results from a ¹³C-urea breath test, showing the change in the ¹³CO₂/¹²CO₂ ratio before and after urea administration.[5][12]

| Patient ID | Baseline (δ¹³CO₂) | 30 min Post-Urea (δ¹³CO₂) | Delta Over Baseline (DOB) | Diagnosis |

| 001 | -25.0 | -24.5 | 0.5 | Negative |

| 002 | -26.1 | 15.3 | 41.4 | Positive |

| 003 | -24.8 | 8.7 | 33.5 | Positive |

| 004 | -25.5 | -25.1 | 0.4 | Negative |

A Delta Over Baseline (DOB) value above a certain cutoff (e.g., >4.0) is typically considered a positive result for H. pylori infection.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving ¹³C labeled compounds.

Protocol for ¹³C Labeling of Mammalian Cells for Metabolomics

Objective: To label the metabolome of cultured mammalian cells with a ¹³C-labeled substrate for subsequent analysis by mass spectrometry.

Materials:

-

Cell line of interest

-

Standard cell culture medium

-

Glucose-free and amino acid-free medium (e.g., DMEM)

-

¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Quenching solution: 80% methanol, pre-chilled to -80°C[13]

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction.[2]

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose-free and amino acid-free base medium with the ¹³C-labeled substrate at the desired concentration and other necessary components, including dFBS.[2]

-

Cell Culture: Culture cells under standard conditions (37°C, 5% CO₂) until they reach the desired confluency.

-

Media Change: Aspirate the standard culture medium, wash the cells once with PBS, and replace it with the pre-warmed ¹³C-labeling medium.[2]

-

Labeling: Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady-state. This time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathway of interest.[2]

-

Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately add the pre-chilled quenching solution to each well.[14]

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube. Incubate at -20°C for at least 15 minutes to precipitate proteins.[13]

-

Sample Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[13]

-

Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol for In-Solution Tryptic Digestion of ¹³C-Labeled Proteins

Objective: To digest ¹³C-labeled proteins into peptides for analysis by LC-MS/MS.

Materials:

-

¹³C-labeled protein lysate

-

Denaturation buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)

-

Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

-

Alkylating agent (e.g., 20 mM Iodoacetamide - IAA)

-

Sequencing-grade modified trypsin

-

Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

-

Quenching solution (e.g., 1% Formic Acid)

Procedure:

-

Denaturation: Denature the proteins in the lysate by adding the denaturation buffer.[15]

-

Reduction: Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.[16]

-

Alkylation: Alkylate the free sulfhydryl groups by adding IAA and incubating in the dark at room temperature for 30 minutes.[15]

-

Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to below 1 M, as high concentrations of urea can inhibit trypsin activity.

-

Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[11]

-

Quenching: Stop the digestion by adding the quenching solution to acidify the sample.[11]

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column or tip to remove salts and other contaminants.

-

Sample Preparation for MS: Dry the desalted peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of ¹³C labeled compounds.

Signaling Pathways

Experimental Workflows

Logical Relationships

References

- 1. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-UREA Breath Test - FV Hospital [fvhospital.com]

- 5. Performance of the 13C-urea breath test for the diagnosis of H. pylori infection using a substrate synthesized in Brazil: A preliminary study | Clinics [elsevier.es]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. research.yale.edu [research.yale.edu]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Capsule 13C-urea breath test for the diagnosis of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. benchchem.com [benchchem.com]

- 15. bsb.research.baylor.edu [bsb.research.baylor.edu]

- 16. w2.uib.no [w2.uib.no]

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Labeled Internal Standards

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. This technical guide provides a comprehensive overview of stable isotope labeled internal standards (SIL-IS), from fundamental principles to detailed experimental protocols. The integration of SIL-IS into analytical workflows, particularly in mass spectrometry, has become the benchmark for robust and high-quality quantitative analysis in complex biological matrices.

Stable isotope labeled internal standards are versions of an analyte of interest where one or more atoms have been substituted with their non-radioactive, heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] This subtle alteration in mass allows the SIL-IS to be distinguished from the native analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[2][3] This near-perfect analogy is the cornerstone of its utility, enabling it to compensate for a wide range of analytical variabilities.

Core Principles and Advantages

The primary function of any internal standard is to correct for variations inherent in the analytical process.[2] These can arise from sample preparation steps like extraction, evaporation, and reconstitution, as well as from instrumental factors such as injection volume inconsistencies and fluctuations in mass spectrometer response.[4][5] By adding a known amount of a SIL-IS to a sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if both the analyte and the SIL-IS are lost in equal proportions during the analytical process, thus ensuring accurate quantification.[4]

The key advantages of using a SIL-IS over other internal standards, such as structural analogs, are numerous:

-

Co-elution with the Analyte: Since a SIL-IS is chemically almost identical to the analyte, it exhibits nearly the same chromatographic behavior, ensuring that both compounds experience the same matrix effects at the same time.[6]

-

Similar Ionization Efficiency: The SIL-IS and the analyte have very similar ionization efficiencies in the mass spectrometer's ion source, leading to a more consistent response ratio.[5]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry.[6] A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for effective correction.[7]

-

Improved Accuracy and Precision: The use of SIL-IS significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of quantitative assays.[7]

Quantitative Data Presentation

The superiority of SIL-IS in quantitative analysis is evident when comparing its performance against other internal standard methods. The following tables summarize typical performance data in bioanalytical assays.

| Parameter | External Standard | Structural Analog IS | Stable Isotope Labeled IS | Reference |

| Accuracy (% Bias) | Can exceed ±20% | Can exceed ±15% | Typically within ±5% | [7] |

| Precision (%RSD) | >15% | <15% | <5% | [7] |

| Linearity (r²) | >0.98 | >0.99 | >0.995 | [7] |

| Susceptibility to Matrix Effects | High | Moderate | Low | [6] |

Table 1: Comparison of Internal Standard Methods in LC-MS/MS

| Quality Control Level | Accuracy (% Bias) | Precision (%RSD) |

| Low QC (LQC) | -2.5% | 3.8% |

| Medium QC (MQC) | 1.2% | 2.5% |

| High QC (HQC) | -0.8% | 1.9% |

Table 2: Typical Accuracy and Precision Data for a Validated Bioanalytical Method Using a SIL-IS

Experimental Protocols

The successful implementation of SIL-IS in quantitative analysis relies on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for common applications.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for determining the concentration of a drug in a biological matrix, a common requirement in pharmacokinetic studies.

1. Materials and Reagents:

-

Analyte of interest

-

Stable Isotope Labeled Internal Standard (SIL-IS) of the analyte

-

Control human plasma

-

Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

-

Methanol (MeOH) and Water (HPLC-grade) for mobile phases and stock solutions

2. Preparation of Solutions:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the SIL-IS in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into control human plasma.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in control human plasma.

-

Working Internal Standard Solution: Dilute the SIL-IS stock solution with ACN to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 300 µL of the working internal standard solution (in ACN) to each tube. The ACN will precipitate the plasma proteins.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve chromatographic separation of the analyte from matrix components.

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the SIL-IS.

-

5. Data Analysis:

-

Integrate the peak areas of the analyte and the SIL-IS for each injection.

-

Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a weighted linear regression.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Assess the accuracy and precision of the QC samples to validate the analytical run.

Protocol 2: SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) for Quantitative Proteomics